molecular formula C9H5BrF3N B2388308 5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile CAS No. 2387259-19-8

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile

Cat. No.: B2388308
CAS No.: 2387259-19-8
M. Wt: 264.045
InChI Key: FKPXUADFHJDHIU-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H5BrF3N It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 5-bromo-2-fluorobenzene with trifluorotoluene under inert atmosphere conditions in an organic solvent . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The nitrile group can be reduced to an amine under specific conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion to 5-amino-2-methyl-3-(trifluoromethyl)benzonitrile.

    Oxidation: Formation of 5-bromo-2-methyl-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable intermediates. These interactions can influence various biochemical pathways, making it a valuable compound in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-fluorobenzotrifluoride: Similar structure but with a fluorine atom instead of a methyl group.

    2-Fluoro-5-bromobenzonitrile: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

Uniqueness

5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile is unique due to the combination of its bromine, methyl, and trifluoromethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functional group interactions and stability.

Properties

IUPAC Name

5-bromo-2-methyl-3-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3N/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXUADFHJDHIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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